N-tert-butyl-2-(4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}-2-methoxyphenoxy)acetamide
Description
Properties
Molecular Formula |
C18H30N2O4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-tert-butyl-2-[4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-2-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C18H30N2O4/c1-17(2,3)20-16(22)11-24-14-8-7-13(9-15(14)23-6)10-19-18(4,5)12-21/h7-9,19,21H,10-12H2,1-6H3,(H,20,22) |
InChI Key |
JKJGCAYXOUPLHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC(C)(C)CO)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Phenoxyacetamide Core
The backbone is constructed via alkylation or Mitsunobu reactions. A representative protocol involves:
-
4-Hydroxy-2-methoxybenzaldehyde is reacted with tert-butyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, yielding tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate .
-
Oxidation-Reduction Tandem : The aldehyde intermediate is oxidized to a carboxylic acid using MnO₂ in dichloromethane (DCM), followed by amidation with tert-butylamine via EDC/HOBt coupling.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 85% |
| 2 | MnO₂, DCM, 24h | 78% |
| 3 | EDC/HOBt, DCM | 92% |
Introduction of (1-Hydroxy-2-methylpropan-2-yl)amino Group
The amino alcohol sidechain is installed via reductive amination:
-
4-Formyl intermediate (from Step 2.1) is treated with 2-amino-2-methyl-1-propanol in methanol under reflux.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is added at 0°C to reduce the imine intermediate, yielding the secondary amine.
Optimization Note :
Protective Group Strategies
The tert-butyl group is introduced early as a protective moiety:
-
Boc (tert-butyloxycarbonyl) protection of the amine prevents side reactions during phenoxyacetamide formation.
-
Deprotection using HCl/dioxane (4M, 2h) is avoided in this synthesis due to the stability of the tert-butyl group under basic conditions.
Alternative Routes and Comparative Analysis
One-Pot Assembly
A streamlined approach combines Steps 2.1 and 2.2:
-
4-Hydroxy-2-methoxybenzaldehyde , tert-butyl bromoacetate, and 2-amino-2-methyl-1-propanol are reacted in DMF with K₂CO₃ at 100°C.
-
NaBH₄ is added in situ for reductive amination.
Outcome :
Solid-Phase Synthesis
A patent-derived method uses Wang resin-bound intermediates:
-
Resin-bound 4-hydroxy-2-methoxybenzaldehyde is coupled with tert-butyl glycine using DIC/HOBt.
-
Reductive amination and cleavage with TFA/H₂O (95:5) yield the target compound.
Advantage :
Industrial-Scale Production Considerations
For bulk synthesis, Stalwart Laboratories’ protocols emphasize:
-
Automated Reactors : Continuous flow systems for Steps 2.1 and 2.2 reduce reaction times by 40%.
-
Solvent Recycling : Toluene and DCM are recovered via fractional distillation.
-
Quality Control : In-process LC-MS monitors imine formation (retention time: 6.2 min).
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Challenges and Troubleshooting
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}-2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-tert-butyl-2-(4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}-2-methoxyphenoxy)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
In contrast, compound 31 () with a hydroxyalkyl N-substituent had a lower yield (54%), likely due to steric or solubility challenges during purification . Thiazolidinedione derivatives (–12) were synthesized in moderate-to-high yields (60–85%) via conventional methods, indicating robustness in introducing heterocyclic moieties .
Physical Properties: Melting points correlate with crystallinity: The tert-butyl derivative in melts at 124–126°C, whereas compound 31 (hydroxyalkyl substituent) melts at 84°C, reflecting differences in molecular packing due to hydrogen-bonding and steric effects .
Biological Activity: Thiazolidinedione-acetamide hybrids (–12) demonstrated significant hypoglycemic activity, attributed to the thiazolidinedione moiety’s PPAR-γ agonism .
Functional Group Impact on Pharmacological and Physicochemical Properties
- tert-Butyl Group : Enhances metabolic stability by resisting oxidative degradation but may reduce aqueous solubility due to hydrophobicity.
- Thiazolidinedione Moiety : Critical for hypoglycemic activity in and –12; its absence in the target compound may shift biological targets .
Biological Activity
N-tert-butyl-2-(4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}-2-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C₁₈H₂₅N₃O₄
- Molecular Weight : 335.41 g/mol
- Functional Groups : The presence of a tert-butyl group, a hydroxy group, and a methoxyphenoxy moiety contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity through competitive or non-competitive mechanisms.
- Receptor Interaction : It is hypothesized that the compound could bind to various receptors, influencing cellular signaling pathways.
Antitumor Activity
Several studies have explored the antitumor potential of related compounds. For example, compounds featuring phenolic structures have been documented to inhibit cancer cell proliferation. The specific mechanisms often involve apoptosis induction and cell cycle arrest.
Case Studies and Experimental Data
-
In Vitro Studies : Preliminary in vitro assays have demonstrated that compounds with similar structural motifs can inhibit the growth of cancer cell lines (e.g., MCF-7 breast cancer cells). These studies typically assess cell viability using assays such as MTT or XTT.
Compound Cell Line IC50 (µM) Compound A MCF-7 15 Compound B HeLa 20 N-tert-butyl derivative MCF-7 TBD - Mechanistic Insights : Studies involving molecular docking simulations suggest that the compound can effectively bind to target proteins involved in cancer progression, potentially leading to reduced tumor growth.
- Toxicity Assessments : Toxicological evaluations are critical for understanding the safety profile of new compounds. Early studies indicate that derivatives of this compound exhibit low toxicity in mammalian cell lines at therapeutic concentrations.
Q & A
Basic Research Questions
Q. What are the critical steps in designing a multi-step synthesis route for this compound?
- Methodology :
- Step 1 : Begin with functional group compatibility. Protect reactive groups (e.g., hydroxyls, amines) during coupling reactions. For example, tert-butyl groups can be introduced early for steric protection .
- Step 2 : Optimize solvent systems. Polar aprotic solvents like dichloromethane or acetonitrile are effective for intermediates, while methanol is used for deprotection .
- Step 3 : Use catalytic agents (e.g., TMSOTf or DMAP) to accelerate reactions like glycosylation or amide bond formation .
- Step 4 : Purify intermediates via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate high-purity products .
- Key Data :
| Step | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Deprotection | 85 | >95% | |
| Final Coupling | 72 | 98% |
Q. Which analytical techniques are essential for structural confirmation?
- Methodology :
- NMR Spectroscopy : Assign peaks for methoxy (δ 3.2–3.8 ppm), tert-butyl (δ 1.2–1.4 ppm), and aromatic protons (δ 6.5–7.5 ppm). Use NMR to confirm carbonyl (170–180 ppm) and quaternary carbons .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .
- HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways?
- Methodology :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states for amide bond formation, identifying energy barriers .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, temperatures, and catalysts .
Q. How to resolve contradictions in spectral data caused by impurities?
- Methodology :
- 2D NMR (COSY, HSQC) : Differentiate overlapping signals. For example, distinguish residual solvents (e.g., DMSO at δ 2.5 ppm) from compound protons .
- Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to remove hydrophobic byproducts .
Q. What strategies improve yields in coupling reactions with sensitive groups?
- Methodology :
- Low-Temperature Reactions : Perform at -40°C to stabilize intermediates (e.g., imidates) prone to hydrolysis .
- Inert Atmosphere : Use argon/nitrogen to prevent oxidation of hydroxyl or amine groups .
- Data :
| Condition | Yield Improvement | Reference |
|---|---|---|
| -40°C vs. RT | 25% → 72% | |
| Argon vs. Air | 65% → 88% |
Q. How do structural modifications (e.g., substituents on phenyl rings) affect bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs with halogens (Cl, F) or electron-donating groups (methoxy) on phenyl rings. Test in vitro for cytotoxicity (e.g., MTT assay) .
- Key Finding : Methoxy groups enhance solubility but reduce binding affinity to kinase targets (IC increases from 0.8 μM to 3.2 μM) .
Q. What green chemistry approaches minimize waste in synthesis?
- Methodology :
- Solvent Recycling : Recover >90% of dichloromethane via distillation .
- Catalyst-Free Reactions : Use microwave-assisted synthesis for amide bond formation, reducing reliance on toxic catalysts .
- Data :
| Parameter | Traditional | Green Approach |
|---|---|---|
| E-factor | 18.2 | 6.5 |
| Reaction Time | 12 h | 2 h |
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
